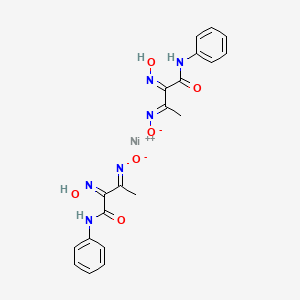![molecular formula C10H11N3S B1497487 1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine CAS No. 1082141-24-9](/img/structure/B1497487.png)
1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine
概要
説明
1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine is a chemical compound with a complex molecular structure It belongs to the class of thiazole derivatives, which are known for their diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine typically involves multiple steps, starting with the formation of the thiazole ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: 1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it useful in studying biological processes or as a potential therapeutic agent.
Industry: The compound can be used in the production of various chemical products, including agrochemicals and materials.
作用機序
The mechanism by which 1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
類似化合物との比較
1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine can be compared to other thiazole derivatives, such as 2-phenylaminopyrimidine and imidazole derivatives. While these compounds share structural similarities, they may differ in their biological activity and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting properties.
List of Similar Compounds
2-Phenylaminopyrimidine
Imidazole derivatives
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-9(5-11)14-10(13-7)8-3-2-4-12-6-8/h2-4,6H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRDCMSQIACDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651684 | |
| Record name | 1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082141-24-9 | |
| Record name | 1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1497408.png)

![2-(Hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1497421.png)

![2-((4-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1497423.png)
![disodium;5-acetamido-3-[[4-[3-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butylcarbamoyl]-4-hydroxynaphthalen-1-yl]oxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1497424.png)




![6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1497433.png)


